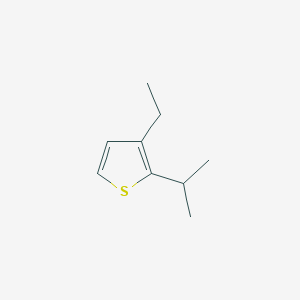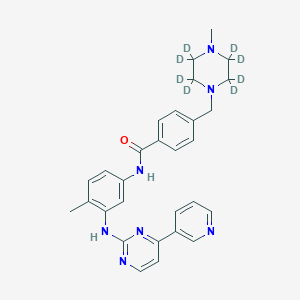
Imatinib-d8
Übersicht
Beschreibung
Imatinib-d8 is a deuterium-labeled analog of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterium labeling in this compound allows for its use in pharmacokinetic studies, enabling researchers to track the drug’s distribution and metabolism in the body more accurately.
Wissenschaftliche Forschungsanwendungen
Imatinib-d8 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and degradation products of imatinib.
Biology: Employed in research to investigate the pharmacokinetics and pharmacodynamics of imatinib.
Medicine: Utilized in clinical trials to determine the bioavailability and distribution of imatinib in patients.
Industry: Applied in the development of new formulations and delivery methods for imatinib.
Wirkmechanismus
Target of Action
Imatinib, the parent compound of Imatinib-d8, primarily targets the BCR-ABL tyrosine kinase . This tyrosine kinase is a constitutively active enzyme created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . The BCR-ABL fusion gene encodes a chimeric protein necessary and sufficient to confer the leukemic phenotype .
Mode of Action
Imatinib inhibits the BCR-ABL tyrosine kinase . By inhibiting this kinase, Imatinib disrupts the function of the BCR-ABL oncoprotein, which is overexpressed in various tumors and is heavily involved in their proliferation . This inhibition of the BCR-ABL tyrosine kinase is the primary mode of action of Imatinib .
Biochemical Pathways
The BCR-ABL tyrosine kinase supports the initiation and progression of CML through a plethora of signaling pathways . Imatinib’s inhibition of the BCR-ABL tyrosine kinase disrupts these pathways, affecting the disease’s progression . Additionally, Imatinib has been shown to cause a switch from glycolysis to the tricarboxylic acid cycle and upregulate pentose phosphate pathway-associated oxidative pathways .
Pharmacokinetics
Imatinib is well absorbed after oral administration with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib . The median absolute bioavailability of oral Imatinib at steady state was found to be 76% (range 44–106%) .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by Imatinib leads to a disruption in the proliferation of leukemic cells . This results in a decrease in the number of these cells, thereby reducing the severity of the disease .
Action Environment
The action of Imatinib can be influenced by various environmental factors. For instance, the bioavailability of Imatinib can be affected by the patient’s renal function and hemoglobin levels . Additionally, the presence of certain transporters in the body can influence the absorption and efflux of Imatinib .
Biochemische Analyse
Biochemical Properties
Imatinib-d8, like Imatinib, targets multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions are crucial in inhibiting the proliferation of cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in CML cells, it modulates various signaling pathways and maintains ATP turnover in tumor cells .
Molecular Mechanism
This compound works by inhibiting the Bcr-Abl tyrosine-kinase, a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML . This inhibition can slow growth or result in programmed cell death of certain types of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a study found that the median absolute bioavailability of oral Imatinib at steady state was 76% . This indicates that this compound is stable and does not degrade quickly in the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study involving mice, it was found that the elimination half-lives of these agents were much shorter (1–3 hours) relative to those in larger species such as prairie dogs and monkeys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP3A4 isoform of CYP450 . Other enzymes such as flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize dasatinib .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that active transport processes mediate the influx and efflux of Imatinib . Differential expression of influx (hOCT1) and efflux (MDR1) transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imatinib-d8 involves the incorporation of deuterium atoms into the imatinib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated hydrogen gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the selective incorporation of deuterium atoms. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Imatinib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Imatinib-d8 is unique due to its deuterium labeling, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include:
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation inhibitor with increased potency against Bcr-Abl.
Bosutinib: A dual Src/Abl kinase inhibitor used in cases of imatinib resistance.
Ponatinib: A third-generation inhibitor effective against multiple Bcr-Abl mutations.
This compound’s uniqueness lies in its use as a labeled analog for detailed pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-AZGHYOHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649425 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092942-82-9 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why use imatinib-d8 instead of imatinib in bioavailability studies?
A: this compound, due to its isotopic labeling, behaves almost identically to imatinib in biological systems but can be distinguished analytically. This allows researchers to administer a microdose of this compound intravenously and simultaneously track both the intravenously administered this compound and orally administered imatinib. [, ] This approach avoids the need for a complete washout period between different dosage forms, making the determination of absolute bioavailability more accurate and efficient. []
Q2: What analytical techniques are commonly used to quantify imatinib and this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying imatinib and this compound in biological samples like plasma. [, , ] This method offers high sensitivity and selectivity, enabling the detection of low concentrations of this compound even in the presence of high imatinib concentrations from therapeutic doses. [] Various LC-MS/MS methods have been developed and validated for this purpose, often employing solid phase extraction for sample cleanup. [, ]
Q3: Can you provide an example of how this compound was used in a specific study?
A: In a clinical trial, researchers administered a 100 μg microdose of this compound intravenously to a patient already receiving 400 mg oral imatinib daily. [] The simultaneous measurement of both imatinib and this compound in plasma allowed for a direct comparison of their pharmacokinetic profiles and accurate determination of the absolute bioavailability of oral imatinib. []
Q4: Are there any limitations to using this compound in bioavailability studies?
A: While deuterated analogs like this compound are considered to be very similar to their non-deuterated counterparts, subtle differences in physicochemical properties might exist. [] Additionally, although mass spectrometry offers high selectivity, the potential for interference from metabolites or other co-administered drugs needs to be carefully considered during method development and validation. []
Q5: What are the future directions for research involving this compound?
A: While the provided research focused on the use of this compound for absolute bioavailability studies, the application of stable isotope-labeled drugs extends beyond this. Future research might explore the use of this compound in studying the drug's distribution in different tissues or investigating drug-drug interactions. Additionally, further optimization and automation of the analytical methods, potentially incorporating advancements like turbulent flow liquid chromatography, could lead to higher throughput and efficiency in clinical and research settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


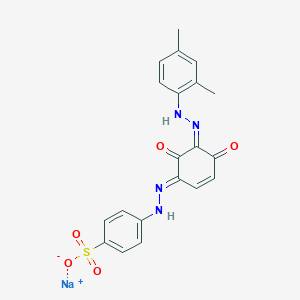

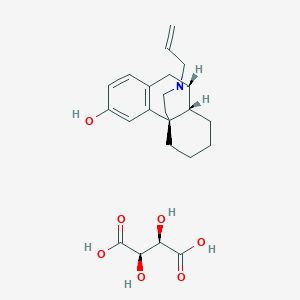
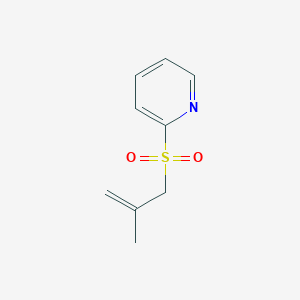
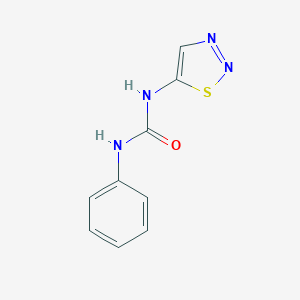
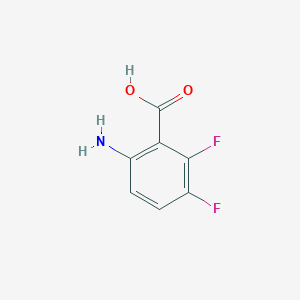

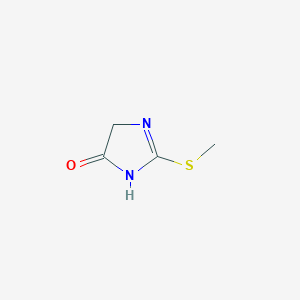
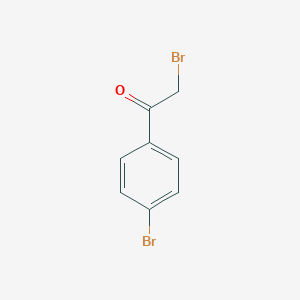
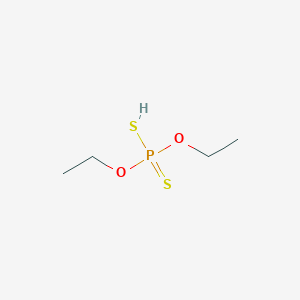
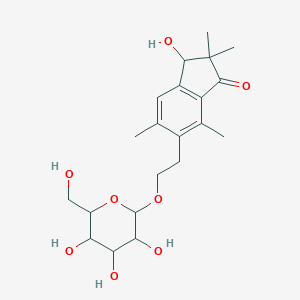

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
